N-icosa-5,8,11,14-tetraenoylglycine
Description
Chemical Identity and Structural Characterization of N-Icosa-5,8,11,14-Tetraenoylglycine
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid . This nomenclature specifies:
- The 20-carbon chain (icosa- prefix) with four cis-configured double bonds at positions 5, 8, 11, and 14
- The glycine moiety (aminoacetic acid) linked via an amide bond to the acyl group
- Stereochemical descriptors (Z) for all double bond configurations
Alternative names include N-arachidonoylglycine and NAGly, though these lack the full stereochemical specificity required in formal contexts.
Molecular Formula and Structural Isomerism
The compound has the molecular formula C₂₂H₃₅NO₃ with a molecular weight of 361.5 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₃₅NO₃ |
| Exact mass | 361.2618 Da |
| Unsaturation degree | 5 (4 double bonds + 1 amide) |
Structural isomerism arises from:
- Positional isomerism : Potential variation in double bond locations along the 20-carbon chain
- Stereoisomerism : cis-trans isomerism at each double bond (though biological systems exclusively produce the Z configuration)
- Tautomerism : Equilibrium between the carboxylic acid and its conjugate base at physiological pH
The fully extended conformation of the arachidonoyl chain measures approximately 25.4 Å , while the glycine moiety contributes 3.8 Å to the molecular length.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (126 MHz, D₂O):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.88 | t (3H) | Terminal methyl (C20) |
| 2.05 | m (8H) | Allylic CH₂ groups |
| 2.35 | t (2H) | α-carbonyl CH₂ |
| 3.85 | s (2H) | Glycine CH₂ |
| 5.28-5.38 | m (8H) | Olefinic protons |
¹³C NMR data (126 MHz, D₂O):
| δ (ppm) | Assignment |
|---|---|
| 174.2 | Carboxylic acid carbonyl |
| 170.5 | Amide carbonyl |
| 129.8-127.3 | Olefinic carbons |
| 41.7 | Glycine CH₂ |
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
- Base peak at m/z 362.3 [M+H]⁺
- Fragment at m/z 245.2 corresponding to the arachidonoyl ion
- Characteristic cleavage at the amide bond (m/z 117.1 for glycine moiety)
Infrared Spectroscopy
FT-IR spectrum exhibits:
X-ray Crystallography and Conformational Analysis
Despite extensive efforts, single-crystal X-ray diffraction data remain unavailable due to the compound's high conformational flexibility and low crystallization propensity . Computational models (DFT calculations) reveal:
- The arachidonoyl chain adopts a helical conformation with a pitch of 5.6 Å
- Dihedral angles between double bonds range from -15° to 25°
- The glycine moiety forms a 157° angle with the acyl chain
Molecular dynamics simulations show:
- Membrane-bound conformation : Extended acyl chain parallel to lipid bilayers
- Solution-phase conformation : Compact U-shaped structure with glycine-carboxylate interactions
Comparative analysis with the structurally similar 1-arachidonoylglycerol (from COX-2 complexes) demonstrates conserved hydrophobic packing of the arachidonoyl chain despite different head groups.
Properties
Molecular Formula |
C22H35NO3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(icosa-5,8,11,14-tetraenoylamino)acetic acid |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
YLEARPUNMCCKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Lipase-Mediated Acylation
This method employs lipases to catalyze the acylation of glycine derivatives with arachidonic acid.
Procedure :
- Substrate Preparation : Glycine tert-butyl ester is reacted with arachidonic acid in the presence of Candida antarctica lipase B (CAL-B).
- Reaction Conditions :
- Solvent: Acetonitrile
- Temperature: 37°C
- Acyl Donor: Methyl ester of arachidonic acid
- Deprotection : The tert-butyl ester group is removed via acid hydrolysis to yield NAGly.
Key Findings :
- CAL-B achieved 75% product formation after 24 hours.
- Direct acylation of free glycine resulted in <10% yield due to poor solubility.
Advantages :
- High regioselectivity.
- Avoids harsh chemical conditions.
Limitations :
- Requires optimization of glycine protection/deprotection steps.
Enzymatic Synthesis
Cytochrome c-Catalyzed Synthesis
Cytochrome c utilizes hydrogen peroxide to catalyze the conjugation of arachidonoyl-CoA and glycine.
Procedure :
- Reagents :
- Arachidonoyl-CoA
- Glycine
- Hydrogen peroxide (H₂O₂)
- Reaction Conditions :
Key Findings :
- Cytochrome c produced NAGly at 39% yield after 24 hours.
- Hemoglobin and myoglobin showed <10% activity under identical conditions.
Mechanism :
- H₂O₂ activates cytochrome c’s heme center, enabling nucleophilic attack by glycine on arachidonoyl-CoA.
Advantages :
- Mimics potential biosynthetic pathways in vivo.
- No requirement for CoA recycling systems.
Limitations :
- Low yield compared to chemical methods.
Alcohol Dehydrogenase (ADH)-Mediated Oxidation
Human ADH7 sequentially oxidizes anandamide (AEA) to NAGly via an aldehyde intermediate.
Procedure :
- Substrate : Anandamide (N-arachidonoyl ethanolamide).
- Reaction Pathway :
- Conditions :
Key Findings :
- Deuterated AEA confirmed the pathway via isotopic labeling.
- ADH7 exhibited substrate inhibition at >9 μM AEA.
Advantages :
- Links endocannabinoid metabolism to NAGly biosynthesis.
- Enzymatic specificity reduces side products.
Limitations :
Chemical Synthesis
Sodium Periodate Oxidation
This two-step method involves oxidation of a diol intermediate derived from arachidonic acid and 1,2-dihydroxy-3-aminopropane.
Procedure :
- Diol Synthesis :
- Arachidonic acid + 1,2-dihydroxy-3-aminopropane → Diol intermediate (EDC/HOBT coupling).
- Oxidation :
Key Findings :
- 70–75% yield achieved for the oxidation step.
- Requires high-dilution conditions to prevent O-acylation.
Advantages :
- Scalable for bulk synthesis.
- No enzymatic optimization required.
Limitations :
- Multi-step process with intermediate purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-Arachidonoyl glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized metabolites, while reduction can yield reduced forms of N-Arachidonoyl glycine.
Scientific Research Applications
N-Arachidonoyl glycine has a wide range of scientific research applications:
Chemistry: It is used to study lipid signaling pathways and the synthesis of related compounds.
Industry: Its role in lipid signaling makes it a valuable compound for developing new therapeutic agents.
Mechanism of Action
N-Arachidonoyl glycine exerts its effects primarily through its interaction with G-protein coupled receptor 18. It inhibits store-operated calcium entry by preventing the interaction between stromal interaction molecule 1 and Orai1 . This inhibition affects various cellular functions, including pain perception and immune response .
Comparison with Similar Compounds
Anandamide (N-Arachidonoylethanolamine)
- Structure: Ethanolamide conjugate of arachidonic acid. Formula: C22H37NO2; IUPAC Name: (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide .
- Biosynthesis: Endogenous ligand synthesized from membrane phospholipids via enzymatic cleavage .
- Function: Binds cannabinoid receptors (CB1/CB2), influencing neurotransmission, pain, and appetite .
- Key Difference: Unlike NAGLy, anandamide directly activates cannabinoid receptors and is metabolized by fatty acid amide hydrolase (FAAH).
2-Arachidonoylglycerol (2-AG)
- Structure: Glycerol ester with arachidonic acid at the sn-2 position. Formula: C23H38O4; IUPAC Name: (5Z,8Z,11Z,14Z)-1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate .
- Biosynthesis : Produced enzymatically from diacylglycerol (DAG) .
- Function : Full agonist of CB1/CB2 receptors; regulates synaptic plasticity and immune responses .
- Key Difference : 2-AG is a glycerol ester, whereas NAGLy is a glycine amide, leading to divergent metabolic fates.
1-O-Octadecyl-2-Arachidonoyl-sn-Glycerol-3-Phosphoethanolamine (KIT-13)
- Structure: Synthetic phospholipid with arachidonic acid at sn-2 and octadecyl ether at sn-1. Formula: Not explicitly stated; IUPAC Name: 2-[(((hydroxyR)-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl)oxy)-3-((octadecyloxy)propoxy) phosphoryl)oxy] ethan-1-aminium .
- Synthesis: Custom-synthesized at Kyushu Institute of Technology; confirmed via NMR and mass spectrometry .
- Function : Likely modulates membrane signaling; exact biological targets remain uncharacterized.
- Key Difference: Phosphoethanolamine head group and synthetic origin distinguish it from endogenous NAGLy.
Phosphatidylcholine Derivatives
- Examples: (R)-2,3-bis(((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate .
- Structure: Diarachidonoyl glycerophosphocholines.
- Function : Membrane phospholipids; precursors for arachidonic acid release during inflammation.
- Key Difference : Structural role in membranes, unlike NAGLy’s proposed signaling functions.
Comparative Data Table
Functional Divergence and Overlap
While all compounds share the arachidonoyl backbone, their head groups dictate functional specialization:
Biological Activity
N-icosa-5,8,11,14-tetraenoylglycine is a complex compound derived from the fatty acid icosa-5,8,11,14-tetraenoic acid. This compound has garnered attention in recent years due to its potential biological activities and therapeutic applications. The following sections provide an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound features a long hydrocarbon chain with multiple double bonds, characteristic of polyunsaturated fatty acids. Its chemical formula is with a molecular weight of approximately 350.50 g/mol. The presence of double bonds contributes to its reactivity and interaction with biological systems.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance:
- In vitro studies demonstrated that this compound can downregulate the expression of cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Animal models have indicated a reduction in inflammatory markers when treated with this compound.
Cardiovascular Benefits
The compound's structure suggests potential cardiovascular benefits similar to those observed with other omega-3 fatty acids. Studies have indicated:
- Lipid profile improvement: It may help lower triglyceride levels and improve overall lipid profiles.
- Endothelial function enhancement: this compound has been associated with improved endothelial function, which is crucial for cardiovascular health.
Data Table: Comparison of Biological Activities
Case Studies
-
Case Study on Inflammatory Response:
A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to a significant decrease in C-reactive protein (CRP) levels after 12 weeks of treatment. -
Cardiovascular Health Study:
In a study focusing on cardiovascular risk factors among middle-aged adults, participants who consumed this compound exhibited improved endothelial function and lower blood pressure compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
